Ethyl 4-bromo-2-nitrobenzoate
Description
Ethyl 4-bromo-2-nitrobenzoate (C$9$H$8$BrNO$_4$, MW 274.07 g/mol) is a halogenated aromatic ester featuring a bromine atom at the para position and a nitro group at the ortho position on the benzoate ring . This compound is synthesized via reduction of mthis compound using tin(II) chloride dihydrate or iron powder under reflux conditions in ethyl acetate or methanol/acetic acid, yielding up to 90% purity . Its primary applications include serving as a precursor in pharmaceutical intermediates, such as Bruton’s tyrosine kinase (BTK) inhibitor derivatives for positron emission tomography (PET) tracers . Safety protocols emphasize handling with protective gear due to risks of skin, eye, and respiratory irritation .
Properties
IUPAC Name |
ethyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNMJSSYTXTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528872-23-3 | |
| Record name | ethyl 4-bromo-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: Ethyl 4-amino-2-nitrobenzoate.
Substitution: Ethyl 4-methoxy-2-nitrobenzoate or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoate Esters
Ethyl 4-bromo-2-nitrobenzoate belongs to a family of nitro- and halogen-substituted benzoates. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C$9$H$8$BrNO$_4$ | 274.07 | 528872-23-3 | Ortho-nitro, para-bromo substitution |
| Mthis compound | C$8$H$6$BrNO$_4$ | 260.04 | 158580-57-5 | Methyl ester analog; higher volatility |
| tert-Butyl 4-bromo-2-nitrobenzoate | C${12}$H${14}$BrNO$_4$ | 316.15 | 890315-72-7 | Bulky tert-butyl group; enhanced steric hindrance |
| Ethyl 4-bromo-3-nitrobenzoate | C$9$H$8$BrNO$_4$ | 274.07 | 168473-87-8 | Meta-nitro substitution; altered reactivity |
Key Differences :
- Ester Group : Ethyl esters exhibit higher lipophilicity than methyl analogs, influencing solubility in organic solvents . The tert-butyl derivative’s steric bulk reduces reactivity in nucleophilic substitutions but improves crystallinity .
- Substituent Position : Ortho-nitro groups (as in this compound) increase electron-withdrawing effects, enhancing bromine’s electrophilicity compared to meta-nitro analogs (e.g., Ethyl 4-bromo-3-nitrobenzoate) .
Functional Group Variations
- Nitro vs. Other Electron-Withdrawing Groups : Compared to Ethyl 4-chloro-2-nitrobenzoate (EN300-126807), bromine’s larger atomic radius increases steric effects and polarizability, impacting reaction kinetics .
Reactivity Profiles
- Nucleophilic Substitution : The ortho-nitro group activates the para-bromo position for nucleophilic displacement, enabling aryl-ether or thioether formation .
- Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing incoming electrophiles to meta positions relative to existing substituents .
Physical and Chemical Properties
Biological Activity
Ethyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 274.068 g/mol. This compound is notable for its structural features, including bromine and nitro groups attached to a benzoate framework, which contribute to its potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and organic synthesis.
This compound exhibits various biological activities, primarily due to its ability to interact with different biomolecules. The compound may undergo several chemical transformations, such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, altering the compound's reactivity and biological interactions.
- Reduction : The nitro group can be reduced to an amine, which may enhance its biological activity by modifying the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of nitrobenzoates have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Antiproliferative Effects
Research has demonstrated that this compound and its derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies on similar nitro-substituted benzoates have reported antiproliferative activity against murine melanoma B16 cells, indicating potential applications in cancer therapy .
Study on Antibacterial Properties
A study published in Molecules focused on the antibacterial properties of nitrobenzoate derivatives, including this compound. The findings suggested that these compounds could inhibit bacterial growth effectively, particularly against Gram-positive bacteria .
| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Yes | 32 |
| Control (Ampicillin) | Yes | 1 |
Cytotoxicity Assessment
Another research article investigated the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to evaluate cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| B16 Melanoma | 15 |
| HeLa (Cervical Cancer) | 20 |
These results indicate that this compound has a promising profile as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
